Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate
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Overview
Description
Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate is an organic compound with the molecular formula C7H12BrNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate typically involves the bromination of 2-methylpyrrolidine followed by esterification. One common method includes the reaction of 2-methylpyrrolidine with bromine in the presence of a suitable solvent to yield 4-bromo-2-methylpyrrolidine. This intermediate is then esterified using methanol and an acid catalyst to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azido, thiocyano, and amino derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Scientific Research Applications
Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of enzyme mechanisms and receptor binding due to its structural similarity to biologically active molecules
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Similar in structure but lacks the ester group, making it less versatile in certain reactions.
Pyrrolidine-2-carboxylate Derivatives: These compounds share the pyrrolidine ring but differ in substituents, affecting their reactivity and applications.
Uniqueness
Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate is unique due to the presence of both a bromine atom and an ester group, which provide a combination of reactivity and functionality not found in many other compounds. This makes it particularly valuable in synthetic and medicinal chemistry .
Biological Activity
Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a bromine substituent and a carboxylate group, contributing to its unique reactivity and biological properties. The molecular formula is C8H12BrNO2, and its CAS number is 2060061-38-1.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction is particularly significant in pathways related to cell proliferation and apoptosis , making it a candidate for anticancer research.
Biological Activities
1. Antimicrobial Properties:
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, suggesting its potential as an alternative treatment option in combating resistant infections.
2. Anticancer Activity:
The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism involves the disruption of cellular signaling pathways that promote tumor growth and survival. Specific studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential role in cancer therapy.
3. Enzyme Inhibition:
this compound has been investigated for its capacity to inhibit certain enzymes involved in metabolic pathways. This inhibition may lead to reduced cancer cell proliferation and increased apoptosis, supporting its use in drug development aimed at enzyme inhibitors .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli . The results indicated significant inhibition zones compared to control groups, showcasing its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro tests were conducted on various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption .
Summary of Research Findings
Properties
Molecular Formula |
C7H12BrNO2 |
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Molecular Weight |
222.08 g/mol |
IUPAC Name |
methyl 4-bromo-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12BrNO2/c1-7(6(10)11-2)3-5(8)4-9-7/h5,9H,3-4H2,1-2H3 |
InChI Key |
IQBNYEBVPYGEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)Br)C(=O)OC |
Origin of Product |
United States |
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